molecular formula C19H18FN5O2S B2691552 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide CAS No. 1189920-12-4

3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide

Cat. No.: B2691552
CAS No.: 1189920-12-4
M. Wt: 399.44
InChI Key: OQEYCHFWTBKJOD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolopyrimidinone class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone) substituted with an ethyl group at position 4 and a 5-oxo moiety. The propanamide side chain is further functionalized with a 4-fluorobenzyl group. Its molecular formula is C₂₁H₂₁FN₅O₂S, with a molecular weight of approximately 417.48 g/mol.

Properties

IUPAC Name

3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-2-24-18(27)17-14(9-10-28-17)25-15(22-23-19(24)25)7-8-16(26)21-11-12-3-5-13(20)6-4-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEYCHFWTBKJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the ethyl, fluorobenzyl, and propanamide groups. Common reagents used in these reactions include ethylating agents, fluorobenzyl halides, and amide coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation. For instance, Polo-like kinase 1 (Plk1), which is often overexpressed in various cancers, has been identified as a target for these compounds. Studies have shown that modifications to the triazoloquinazolinone framework can enhance selectivity and potency against Plk1 while minimizing effects on related kinases like Plk2 and Plk3 .

Case Study: Structure-Activity Relationship (SAR)
A study focused on SAR revealed that certain derivatives of triazoloquinazolinones demonstrated improved cellular efficacy against cancer cell lines (e.g., HeLa and L363) by inducing apoptosis through mitotic arrest. The introduction of various functional groups at specific positions on the phenyl ring significantly impacted the binding affinity to Plk1 .

Antiviral Potential

In addition to anticancer applications, compounds within the same class have shown promise in antiviral activities. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit viral replication. The structural characteristics of these compounds contribute to their effectiveness against viral targets .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:

  • Formation of the Thieno-Triazole Core : This step often involves cyclization reactions that establish the thieno and triazole components.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl group and the fluorobenzyl moiety.
  • Amidation : The final step involves forming the propanamide linkage.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazolopyrimidinone ring and the aryl group in the propanamide side chain. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituent (R1) Aryl Group (R2) Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound 4-Ethyl 4-Fluorobenzyl 417.48 ~3.5* ~64.1
3-(4-Butyl-5-oxo-...-N-(4-ethoxyphenyl)propanamide 4-Butyl 4-Ethoxyphenyl ~423.52† ~3.8† ~70.3†
3-(4-Butyl-5-oxo-...-N-(4-methylphenyl)propanamide (F084-0686) 4-Butyl 4-Methylphenyl 409.51 3.4968 64.124

*Estimated based on structural similarity to F084-0684.
†Calculated using ChemDraw/BioByte ClogP.

Key Findings:

Substituent Effects on Lipophilicity: The 4-ethyl group in the target compound reduces logP (~3.5) compared to the 4-butyl analogs (logP ~3.8 in , 3.4968 in ), suggesting improved solubility.

Pharmacokinetic Implications: The fluorine atom in the target compound may increase metabolic stability by resisting oxidative degradation, a common issue with ethoxy or methyl groups . The smaller ethyl substituent (vs.

Synthetic Accessibility :

  • Analogs with 4-ethoxyphenyl or 4-methylphenyl groups (e.g., ) are synthesized via similar routes, but the 4-fluorobenzyl variant requires specialized fluorination steps, increasing production complexity.

Biological Activity

The compound 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide (CAS Number: 1189920-12-4) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H18FN5O2S
Molecular Weight399.4 g/mol
LogP1.8129
Polar Surface Area79.131 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, influencing critical cellular pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory , analgesic , and anticancer properties through mechanisms involving enzyme inhibition and receptor modulation.

Anti-inflammatory and Analgesic Effects

Research indicates that related thienotriazolopyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. For example, compounds synthesized in similar studies showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models compared to standard treatments like diclofenac sodium .

In a study evaluating the anti-inflammatory effects of thienotriazolopyrimidines, several derivatives displayed potent activity with minimal side effects, suggesting a favorable safety profile for future therapeutic applications .

Anticancer Activity

The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies. Certain derivatives have shown effective inhibition of Polo-like kinase 1 (Plk1), a target implicated in various cancers due to its role in cell division regulation. For instance, a related compound effectively blocked Plk1 localization to centrosomes, inducing mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .

Case Studies

Several studies highlight the biological activity of compounds related to the target compound:

  • Study on Thienotriazolopyrimidines : A series of thienotriazolopyrimidines were synthesized and tested for anti-inflammatory properties. The most active compounds exhibited significant reduction in edema with high safety margins (ALD50 > 0.4 g/kg) .
  • Polo-like Kinase Inhibition : Inhibitors derived from thienotriazolopyrimidine scaffolds were found to selectively inhibit Plk1 without affecting Plk2 or Plk3. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
  • Comparative Analysis : In vitro studies comparing the efficacy of various thienotriazolopyrimidine derivatives revealed that modifications at specific positions on the heterocyclic ring significantly influenced their biological activity, particularly against cancer cell lines .

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